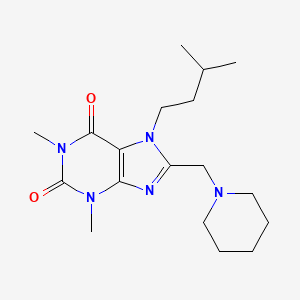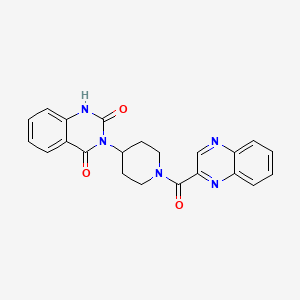![molecular formula C24H23N3O4 B2680038 N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide CAS No. 877656-63-8](/img/no-structure.png)
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide, also known as CDK9 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. In
Scientific Research Applications
Anticancer Properties
The pyridopyrimidine scaffold of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide makes it a potential candidate for cancer therapy. Researchers have investigated its effects on tumor cell growth, apoptosis, and cell cycle regulation. Notably, compounds derived from this scaffold may inhibit specific kinases involved in cancer progression.
Anti-inflammatory Activity
The compound’s unique structure suggests anti-inflammatory potential. Studies have explored its impact on inflammatory pathways, such as NF-κB and COX-2. By modulating these pathways, N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide could serve as a novel anti-inflammatory agent.
Antiviral Potential
The pyridopyrimidine moiety has been associated with antiviral activity. N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide derivatives could inhibit viral replication by targeting specific viral enzymes or receptors.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide involves the condensation of 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine with cyclohexylglyoxalyl chloride followed by acetylation of the resulting intermediate.", "Starting Materials": [ "2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine", "cyclohexylglyoxalyl chloride", "acetic anhydride", "pyridine", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine (1.0 equiv) in dichloromethane and add cyclohexylglyoxalyl chloride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into a separatory funnel and extract with dichloromethane. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the intermediate.", "Step 3: Dissolve the intermediate in acetic anhydride (2.0 equiv) and pyridine (2.0 equiv) and stir at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent. Recrystallize the purified product from a mixture of dichloromethane and diethyl ether to obtain N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide as a white solid." ] } | |
CAS RN |
877656-63-8 |
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.465 |
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C24H23N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,25,28) |
InChI Key |
BAPQVPCXKFBYBM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)

![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)
![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)
![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)
![Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2679968.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2679974.png)

